

13(R)-HODE cholesteryl ester in atherosclerosis progression

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Compound of Interest

Compound Name: 13(R)-HODE cholesteryl ester

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An In-depth Technical Guide on **13(R)-HODE Cholesteryl Ester** in Atherosclerosis Progression

Audience: Researchers, scientists, and drug development professionals.

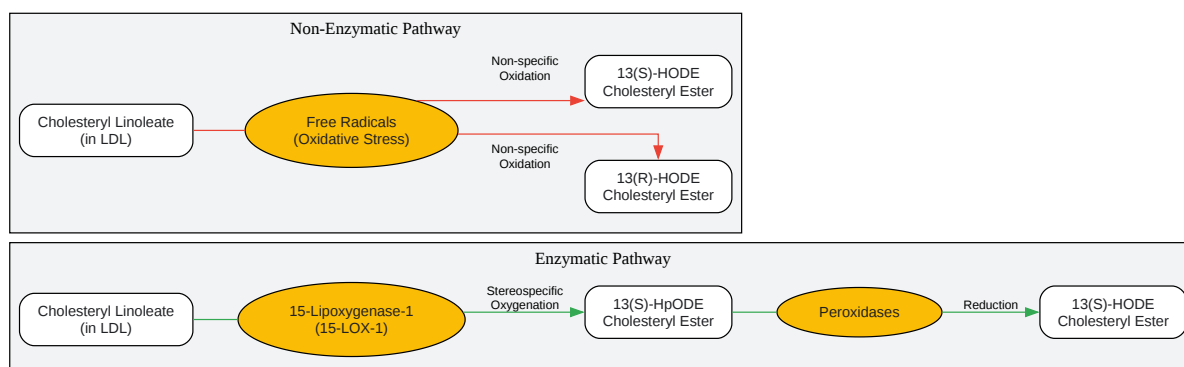
Executive Summary

13-Hydroxyoctadecadienoic acid (13-HODE) cholesteryl ester is a significant oxidized lipid species found within oxidized low-density lipoprotein (OxLDL) and atherosclerotic plaques.[1] [2] Its presence and concentration, particularly the 13(R)-HODE stereoisomer, are increasingly correlated with the progression of atherosclerosis. This document provides a comprehensive technical overview of the formation, signaling pathways, and pathological role of **13(R)-HODE cholesteryl ester** in atherogenesis. It details the dualistic nature of HODEs, which can exhibit both pro- and anti-atherogenic properties depending on the context and stereoisomer. This guide summarizes key quantitative data, outlines detailed experimental protocols for its study, and provides visual diagrams of its core biochemical and cellular pathways to facilitate a deeper understanding for research and therapeutic development.

Formation of 13(S)- and 13(R)-HODE Cholesteryl Esters

The formation of 13-HODE cholesteryl esters from cholesteryl linoleate, a primary component of LDL, occurs through both enzymatic and non-enzymatic pathways. The specific stereoisomer formed—13(S)-HODE or 13(R)-HODE—is dependent on the originating pathway.

- **Enzymatic Pathway (13(S)-HODE):** The enzyme 15-lipoxygenase-1 (15-LOX-1) stereospecifically oxidizes the linoleic acid moiety of cholesteryl linoleate.[1][3] This reaction forms 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is subsequently reduced by cellular peroxidases to the more stable 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) cholesteryl ester.[1] This pathway is predominant in the early stages of plaque development.[1][4]
- **Non-Enzymatic Pathway (13(R)-HODE):** In environments of high oxidative stress, characteristic of progressing atherosclerotic lesions, 13-HODE is formed through non-enzymatic, free radical-mediated oxidation of linoleic acid.[2] This process is not stereospecific and results in a racemic mixture of 13(S)-HODE and 13(R)-HODE.[1] The increasing prevalence of the 13(R) isomer in mature plaques suggests a shift towards free-radical-driven lipid peroxidation as the disease advances.[1][2]



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Figure 1: Formation pathways of 13-HODE Cholesteryl Esters.

Role in Atherosclerosis Progression

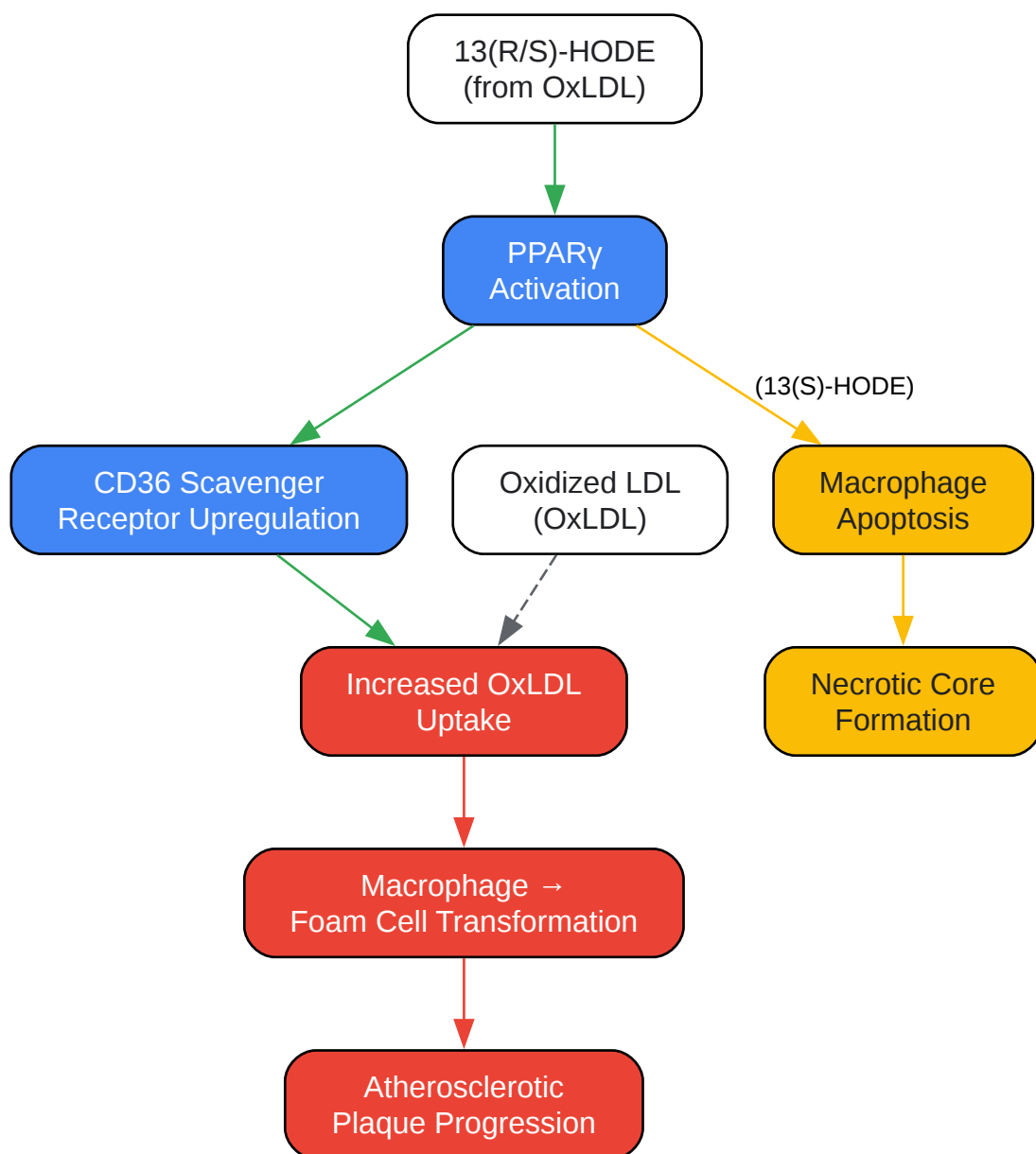
13-HODE cholesteryl ester is a key bioactive lipid that modulates macrophage function, contributing significantly to foam cell formation and the inflammatory environment of the plaque.

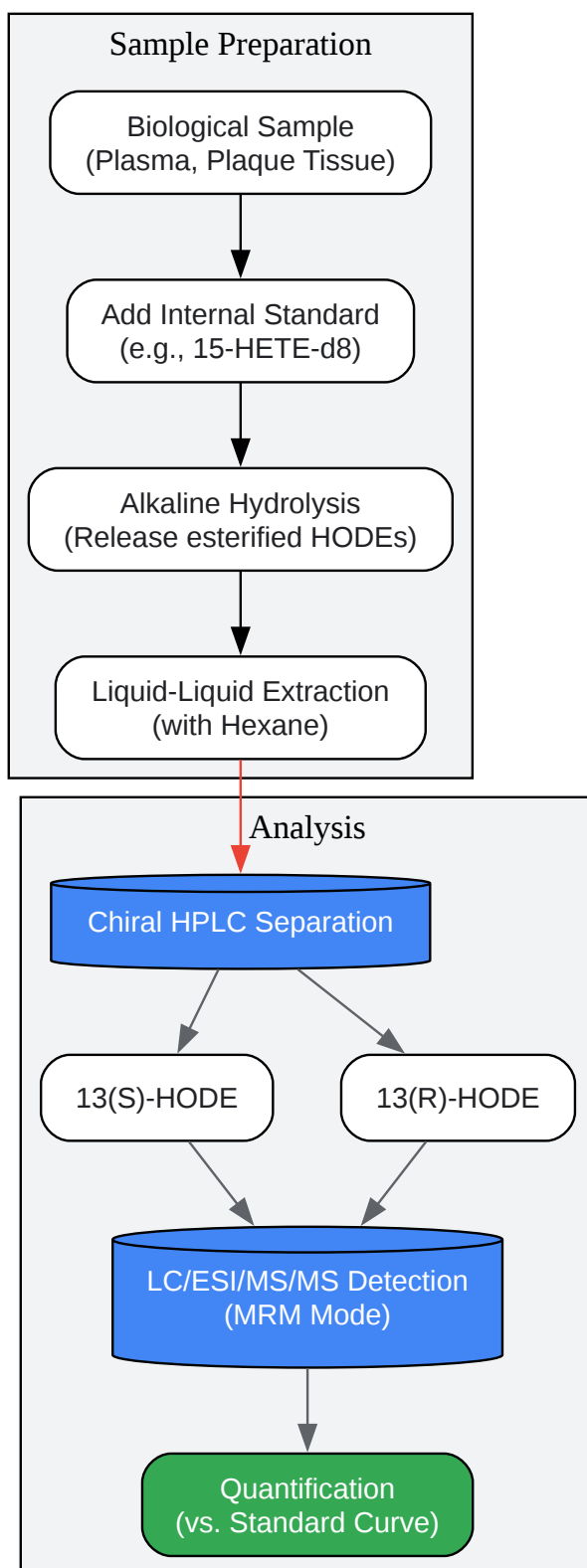
Macrophage Transformation and Foam Cell Formation

A central event in atherosclerosis is the uptake of OxLDL by macrophages, leading to their transformation into lipid-laden foam cells.^{[5][6]} 13-HODE isomers act as endogenous ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ).^{[1][2]}

- **PPAR γ Activation:** 13(S)-HODE is a known activator of PPAR γ , and studies suggest 13(R)-HODE may act similarly.^{[1][2][4]}
- **CD36 Upregulation:** Activation of PPAR γ in macrophages leads to the increased expression of the scavenger receptor CD36.^{[2][7]}
- **Lipid Uptake:** CD36 facilitates the recognition and uptake of OxLDL, leading to massive intracellular accumulation of cholesteryl esters.^[1]
- **Foam Cell Formation:** This unchecked lipid uptake results in the formation of foam cells, a hallmark of atherosclerotic lesions.^{[1][5]}
- **Apoptosis:** The 13(S)-HODE/PPAR γ axis can also trigger apoptosis in macrophages, contributing to the formation of a necrotic core in advanced plaques.^[1]

Immunohistochemical studies have confirmed the colocalization of 13(R)-HODE with macrophages (CD68-positive cells), PPAR γ , and CD36 in human carotid artery plaques, providing strong in vivo evidence for this pathway.^[2]





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